molecular formula C22H26N2O5S B11348628 Methyl 3-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-2-methylbenzoate

Methyl 3-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)-2-methylbenzoate

Cat. No.: B11348628
M. Wt: 430.5 g/mol
InChI Key: MMCIMBBMLLEGBB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate is a complex organic compound that features a benzoate ester, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: The phenylmethanesulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and amines under basic conditions.

    Esterification: The benzoate ester is formed through esterification reactions involving benzoic acid derivatives and alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the benzoate ester.

    Reduction: Reduction reactions can target the sulfonamide group and the ester functionalities.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism by which methyl 2-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and ion channels. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate: can be compared with other sulfonamide-containing compounds and piperidine derivatives.

    Phenylmethanesulfonylpiperidine derivatives: These compounds share the sulfonamide and piperidine moieties but differ in their ester or other functional groups.

Uniqueness

The uniqueness of methyl 2-methyl-3-(1-phenylmethanesulfonylpiperidine-4-amido)benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthetic applications.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 3-[(1-benzylsulfonylpiperidine-4-carbonyl)amino]-2-methylbenzoate

InChI

InChI=1S/C22H26N2O5S/c1-16-19(22(26)29-2)9-6-10-20(16)23-21(25)18-11-13-24(14-12-18)30(27,28)15-17-7-4-3-5-8-17/h3-10,18H,11-15H2,1-2H3,(H,23,25)

InChI Key

MMCIMBBMLLEGBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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